2-エチル-1H-ベンゾイミダゾール-1-アミン

説明

Molecular Structure Analysis

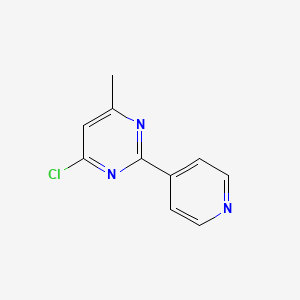

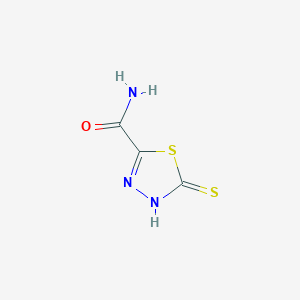

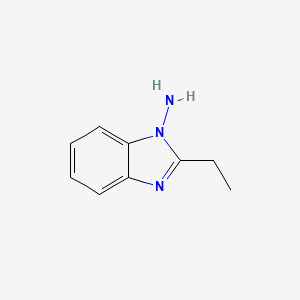

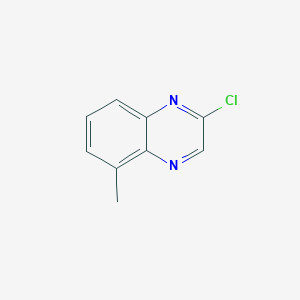

The molecular structure of 2-ethyl-1H-benzimidazol-1-amine consists of a benzene ring fused with an imidazole ring. The compound contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms. The 3D structure of the molecule can be visualized using software tools such as Java or Javascript .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic addition to protonated carboxylic acids. The formation of C-N bonds occurs via an aromatic aldehyde and o-phenylenediamine. The reactions are accelerated in electrostatically charged microdroplets, and no additional acid, base, or catalyst is required .

科学的研究の応用

腐食防止剤

「2-エチル-1H-ベンゾイミダゾール-1-アミン」を含むベンゾイミダゾール類は、鋼鉄、純粋金属、および合金の腐食防止剤として効果的であることが知られています。 特に、1 M HCl、1 M HNO3、1.5 M H2SO4などの非常に攻撃的な腐食性の酸性媒体、塩基性媒体、および塩溶液で効果的です .

薬理学的用途

ベンゾイミダゾール類は、生物学的および臨床研究において有望な用途を示しています。これらは、幅広い治療用途に関与する様々な酵素の強力な阻害剤です。これらには、抗糖尿病薬、抗癌剤、抗菌剤、抗寄生虫薬、鎮痛剤、抗ウイルス薬、および抗ヒスタミン薬の用途が含まれます。 また、心臓血管疾患、神経学、内分泌学、眼科などにも使用されています .

生体イメージング用光学センサー

ベンゾイミダゾール類は、生体イメージング用の光学センサーとして利用できます。 この用途は、特に、生体イメージング技術が様々な疾患の検出と診断に不可欠である医療診断において役立ちます .

太陽光発電

ベンゾイミダゾール類は、生体イメージングでの使用に加えて、太陽光発電にも使用されています。 太陽光発電は、半導体材料を使用して光を電気エネルギーに変換するプロセスであり、ベンゾイミダゾール類はこのプロセスの効率を向上させることができます .

抗菌剤

ベンゾイミダゾール類は、強力な抗菌剤であることが報告されています。これらは、メチシリン耐性およびバンコマイシン耐性S. aureus など、いくつかの耐性菌に対して効果的であることがわかっています。

医薬品化学

ベンゾイミダゾール類は、医薬品化学における重要なヘテロ環です。 これらは、アルベンダゾール、ベンダムスチン、オメプラゾール、ピモンベンダン、ベノミル、カルベンダジム、テルミサルタン、パンタプラゾール、エトニタゼン、チオベンダーゾールなど、幅広い医薬品の合成に使用されています .

作用機序

Target of Action

Benzimidazole derivatives, which include 2-ethyl-1h-benzimidazol-1-amine, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets would depend on the particular activity exhibited by the compound.

Mode of Action

For instance, they can act as corrosion inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . In the context of biological activity, benzimidazole derivatives have been reported to exhibit antimicrobial and cytotoxicity activity .

Biochemical Pathways

For instance, they have been reported to modulate the polymerization of tubulin . The specific pathways affected would depend on the particular activity exhibited by the compound.

Pharmacokinetics

The benzimidazole core is prevalent in biologically active molecules, suggesting that it may have favorable pharmacokinetic properties .

Result of Action

For instance, they have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Action Environment

Benzimidazole derivatives have been reported to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .

将来の方向性

Research on benzimidazole derivatives continues to explore their diverse pharmacological activities. Future studies may focus on optimizing synthetic routes, improving bioavailability, and investigating novel applications . Additionally, exploring the potential of these compounds in drug development remains an exciting avenue for future research.

生化学分析

Biochemical Properties

2-ethyl-1H-benzimidazol-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind to DNA grooves, exhibiting peroxide-mediated DNA-cleavage properties . This interaction suggests that 2-ethyl-1H-benzimidazol-1-amine may interfere with DNA replication and transcription processes, making it a potential candidate for anticancer therapies. Additionally, it has shown high cytotoxic activities against cell lines such as HepG2, DLD-1, and MDA-MB-231 .

Cellular Effects

The effects of 2-ethyl-1H-benzimidazol-1-amine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with DNA can lead to the activation of cell death pathways, thereby inhibiting the proliferation of cancer cells . Furthermore, its impact on gene expression can result in the downregulation of oncogenes and the upregulation of tumor suppressor genes, contributing to its anticancer properties.

Molecular Mechanism

At the molecular level, 2-ethyl-1H-benzimidazol-1-amine exerts its effects through several mechanisms. It binds to biomolecules such as DNA, leading to the formation of DNA adducts that can inhibit DNA replication and transcription . This binding interaction can also result in the activation of DNA repair mechanisms, which may contribute to the compound’s cytotoxic effects. Additionally, 2-ethyl-1H-benzimidazol-1-amine can inhibit or activate specific enzymes involved in cell signaling pathways, further influencing cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-ethyl-1H-benzimidazol-1-amine have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-ethyl-1H-benzimidazol-1-amine remains stable under certain conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, which could contribute to the compound’s overall effects in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-ethyl-1H-benzimidazol-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2-ethyl-1H-benzimidazol-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biological activity. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of 2-ethyl-1H-benzimidazol-1-amine within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . These interactions can affect the compound’s localization and accumulation in specific tissues, influencing its therapeutic efficacy and toxicity. Additionally, the compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity.

Subcellular Localization

The subcellular localization of 2-ethyl-1H-benzimidazol-1-amine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of 2-ethyl-1H-benzimidazol-1-amine is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

特性

IUPAC Name |

2-ethylbenzimidazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-9-11-7-5-3-4-6-8(7)12(9)10/h3-6H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPNQCVQJGAFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585366 | |

| Record name | 2-Ethyl-1H-benzimidazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90559-02-7 | |

| Record name | 2-Ethyl-1H-benzimidazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,5-Dioxaspiro[5.5]undecan-9-ol](/img/structure/B1626863.png)

![7-Chloro-5-methyl-2-phenylpyrazolo[1,5-A]pyrimidine](/img/structure/B1626867.png)